molecular formula C7H5F3N2O2 B1449895 6-Amino-2-(trifluoromethyl)nicotinic acid CAS No. 1060810-75-4

6-Amino-2-(trifluoromethyl)nicotinic acid

Cat. No.: B1449895
CAS No.: 1060810-75-4
M. Wt: 206.12 g/mol
InChI Key: RVOSMYTZVAAZBL-UHFFFAOYSA-N
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Description

6-Amino-2-(trifluoromethyl)nicotinic acid is an organic compound with the molecular formula C7H5F3N2O2. It is a derivative of nicotinic acid, characterized by the presence of an amino group at the 6th position and a trifluoromethyl group at the 2nd position on the pyridine ring. This compound is known for its applications in various fields, including medicinal chemistry and material science .

Biochemical Analysis

Biochemical Properties

6-Amino-2-(trifluoromethyl)nicotinic acid plays a significant role in biochemical reactions due to its unique structure. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of HIV-1 reverse transcriptase-associated ribonuclease H, an enzyme crucial for viral replication . This inhibition occurs through allosteric interactions, where the compound binds to a site other than the enzyme’s active site, causing conformational changes that reduce enzyme activity

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In studies involving HIV-1 infected cells, this compound has demonstrated the ability to inhibit viral replication, thereby reducing the viral load This effect is achieved by interfering with the reverse transcription process, which is essential for the virus to replicate its genetic material

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. As mentioned earlier, it acts as an allosteric inhibitor of HIV-1 reverse transcriptase-associated ribonuclease H . By binding to a site distinct from the enzyme’s active site, it induces conformational changes that hinder the enzyme’s function. This mechanism not only inhibits the enzyme’s activity but also affects the overall viral replication process. Additionally, the compound may interact with other biomolecules, potentially influencing their activity and stability.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, maintaining its inhibitory effects on HIV-1 reverse transcriptase-associated ribonuclease H over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits HIV-1 replication without causing significant cytotoxic effects . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications. Threshold effects have been observed, where a minimum concentration is required to achieve the desired inhibitory effect on viral replication.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that determine its efficacy. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution within cells . These interactions can influence its localization and accumulation, affecting its overall activity and stability. Understanding the transport mechanisms is essential for optimizing its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-chloro-6-(trifluoromethyl)nicotinic acid with ammonia or an amine under suitable conditions to replace the chlorine atom with an amino group .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-(trifluoromethyl)nicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced amines, and substituted nicotinic acid derivatives, depending on the specific reaction pathway and conditions employed .

Scientific Research Applications

6-Amino-2-(trifluoromethyl)nicotinic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

6-Amino-2-(trifluoromethyl)nicotinic acid is unique due to the combination of the trifluoromethyl and amino groups on the nicotinic acid scaffold. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

6-amino-2-(trifluoromethyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O2/c8-7(9,10)5-3(6(13)14)1-2-4(11)12-5/h1-2H,(H2,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVOSMYTZVAAZBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C(=O)O)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201212034
Record name 6-Amino-2-(trifluoromethyl)-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201212034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060810-75-4
Record name 6-Amino-2-(trifluoromethyl)-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060810-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Amino-2-(trifluoromethyl)-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201212034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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